n-Propyl acrylate

Descripción general

Descripción

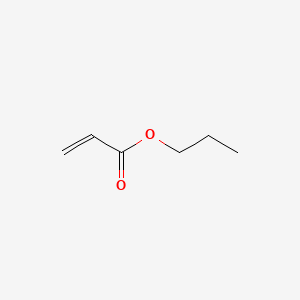

n-Propyl acrylate, also known as propyl 2-propenoate, is an organic compound with the molecular formula C6H10O2. It is an ester derived from acrylic acid and propanol. This compound is a colorless liquid with a characteristic acrid odor and is used in the production of various polymers and copolymers. It is primarily utilized in the manufacture of coatings, adhesives, and sealants due to its excellent adhesion properties and flexibility .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: n-Propyl acrylate can be synthesized through the esterification of acrylic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion. The reaction can be represented as follows:

CH2=CHCOOH+CH3CH2CH2OH→CH2=CHCOOCH2CH2CH3+H2O

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. One common method involves the reaction of acrylic acid with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 100-120°C, and the water formed is removed by azeotropic distillation. The crude product is then purified by distillation to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: n-Propyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form poly(this compound) or copolymers with other monomers.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and propanol.

Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Common Reagents and Conditions:

Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Hydrolysis: Catalyzed by acids like hydrochloric acid or bases like sodium hydroxide.

Michael Addition: Typically carried out in the presence of a base such as triethylamine.

Major Products Formed:

Polymerization: Poly(this compound) or copolymers.

Hydrolysis: Acrylic acid and propanol.

Michael Addition: Various adducts depending on the nucleophile used.

Aplicaciones Científicas De Investigación

n-Propyl acrylate is a chemical compound with a variety of applications, primarily due to its role as a monomer in polymer synthesis . It is used in the production of emulsion polymers and solution polymers .

Scientific Research

Acrylate compounds, including this compound derivatives, are researched for their potential as chemotherapeutic agents, specifically in inducing apoptotic cell death . For example, 3-(4-chlorophenyl)acrylate esters have been synthesized and studied for their antiproliferative efficacy against the MDA-MB-231 cell line .

Properties

- Solubility: this compound is immiscible with water .

- Reactivity: It is incompatible with oxidizing agents .

- Safety: this compound may cause an allergic skin reaction. It is harmful if swallowed, in contact with skin, or inhaled .

Use as a Monomer

n-Propyl acrylate is used as a monomer in the synthesis of emulsion polymers, solution polymers, and acrylic fibers . Polymers are employed in fields such as biomedicine, food packaging, electronics and water treatment . Acrylate and methacrylate polymers have a wide range of applications, including in products designed to improve human life and ensure environmental protection . Copolymers can be prepared through the copolymerization of N-isopropyl acrylamide (NIPAM) and tetra(phenyl)ethene (TPE)-based acrylate monomers .

Safety Assessment

Mecanismo De Acción

n-Propyl acrylate can be compared with other acrylate esters such as:

Methyl acrylate: Has a lower molecular weight and is more volatile, making it suitable for applications requiring rapid evaporation.

Ethyl acrylate: Similar in properties to this compound but with a slightly higher boiling point.

Butyl acrylate: Has a higher molecular weight and provides greater flexibility and toughness in polymer applications.

Uniqueness: this compound offers a balance between volatility and flexibility, making it a versatile monomer for various applications. Its intermediate chain length provides a good compromise between the properties of shorter and longer chain acrylates .

Comparación Con Compuestos Similares

- Methyl acrylate

- Ethyl acrylate

- Butyl acrylate

- 2-Hydroxyethyl acrylate

- 2-Ethylhexyl acrylate

Actividad Biológica

n-Propyl acrylate (n-PA) is an acrylate ester widely used in the production of polymers and resins. Its biological activity has been a subject of investigation due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxic effects, and implications for safety.

This compound is characterized by the formula CHO and is a colorless liquid with a characteristic acrid odor. It is soluble in organic solvents and exhibits reactivity typical of acrylates, making it suitable for polymerization processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, propyl (E)-3-(furan-2-yl) acrylate demonstrated significant antifungal activity against Candida albicans, reducing ergosterol biosynthesis by 75% at specific concentrations (MICx2) compared to controls . This suggests that modifications of this compound can enhance its efficacy against fungal pathogens.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been examined in various cancer cell lines. Research indicates that certain acrylic acid derivatives exhibit strong antiproliferative properties. For example, a derivative similar to this compound showed an IC value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity . This compound also inhibited β-tubulin polymerization by 80.07%, leading to cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Effects of Acrylate Derivatives

| Compound | Cell Line | IC (μM) | Inhibition of β-Tubulin Polymerization (%) | Cell Cycle Arrest Phase |

|---|---|---|---|---|

| This compound | MDA-MB-231 | 3.24 ± 0.13 | 80.07 | G2/M |

| Methyl Acrylate Ester | MCF-7 | 2.57 ± 0.16 | Not specified | G2/M |

The biological activity of this compound is attributed to its ability to induce apoptosis and disrupt cellular processes such as tubulin polymerization. The interaction with tubulin is crucial as it affects microtubule dynamics, which are essential for mitosis and cellular integrity . Additionally, studies have shown that these compounds can modulate gene expression related to apoptosis (e.g., p53, Bax, Bcl-2), further elucidating their mechanism of action .

Safety and Toxicological Considerations

While this compound shows promising biological activities, safety assessments are critical due to its potential irritant effects on skin and mucous membranes. The Cosmetic Ingredient Review (CIR) panel has noted that appropriate formulations can mitigate sensitization risks when used in cosmetics . Moreover, studies on the mutagenicity of related compounds indicate that low molecular weight polymers derived from this compound do not exhibit mutagenic properties under physiological conditions .

Case Studies

- Antifungal Efficacy : A study investigating the antifungal properties of furanic derivatives of this compound demonstrated a significant reduction in fungal viability when exposed to varying concentrations, underscoring its potential as an antifungal agent .

- Cancer Treatment : In vivo studies involving acrylic acid derivatives have shown significant reductions in tumor volume and increased lifespan in treated mice models bearing ascitic tumors, suggesting potential therapeutic applications for these compounds .

Propiedades

IUPAC Name |

propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXMTCDJUBJHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-82-6 | |

| Record name | Propyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061288 | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 °C, BP: 63 °C at 100 mm Hg | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-60-0, 24979-82-6 | |

| Record name | Propyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, propyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T23G14902U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.